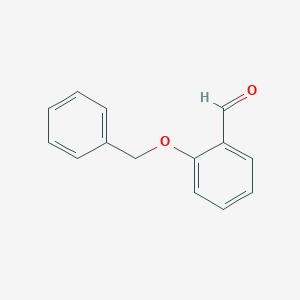
2-(Benzyloxy)benzaldehyde
概述
描述
2-(Benzyloxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is a derivative of benzaldehyde, characterized by the presence of a benzyloxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
作用机制
Target of Action
2-(Benzyloxy)benzaldehyde, a benzaldehyde derivative, primarily targets the formation of cyanohydrin carbonate . The compound interacts with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole .
Mode of Action
The compound undergoes enantioselective cyanoformylation with ethyl cyanoformate . This reaction is facilitated by a vanadium (V) chiral salen complex and imidazole, leading to the formation of the corresponding cyanohydrin carbonate .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formation of cyanohydrin carbonate
Pharmacokinetics
The compound’s solubility in chloroform and methanol , and its insolubility in water , may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of cyanohydrin carbonate . This reaction is enantioselective, meaning it produces one enantiomer preferentially .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . Its reactivity with ethyl cyanoformate is facilitated by a vanadium (V) chiral salen complex and imidazole .
生化分析
Biochemical Properties
2-(Benzyloxy)benzaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This reaction suggests that this compound can interact with enzymes such as the vanadium (V) chiral salen complex and imidazole, which act as catalysts in the reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . This reaction results in the formation of a cyanohydrin carbonate . This suggests that this compound may exert its effects at the molecular level through binding interactions with these biomolecules and potentially influencing gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 2-(Benzyloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(Benzyloxy)benzoic acid.
Reduction: 2-(Benzyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
2-(Benzyloxy)benzaldehyde has numerous applications in scientific research:
相似化合物的比较
- 4-(Benzyloxy)benzaldehyde
- 2-Hydroxybenzaldehyde
- 2-Methoxybenzaldehyde
- 2,4-Dimethoxybenzaldehyde
Comparison: 2-(Benzyloxy)benzaldehyde is unique due to the presence of the benzyloxy group at the ortho position relative to the aldehyde group. This structural feature imparts distinct reactivity and interaction profiles compared to its analogs. For instance, 4-(Benzyloxy)benzaldehyde has the benzyloxy group at the para position, leading to different steric and electronic effects .
属性
IUPAC Name |
2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJTRAJWCNHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322707 | |
| Record name | 2-Benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5896-17-3 | |
| Record name | 2-(Benzyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5896-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
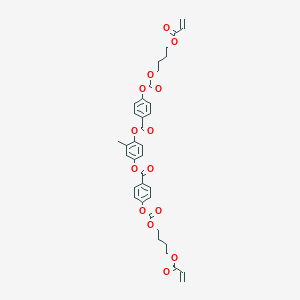
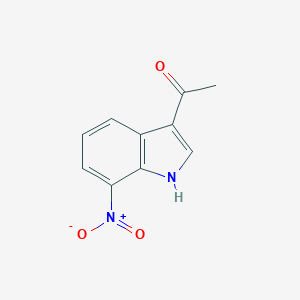
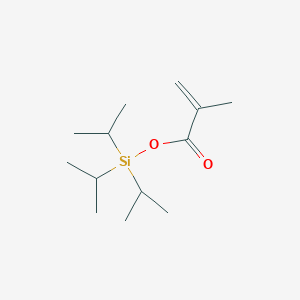
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
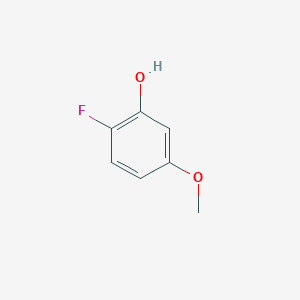
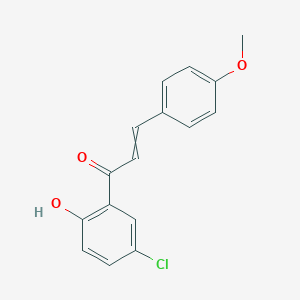
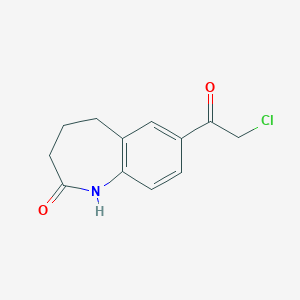
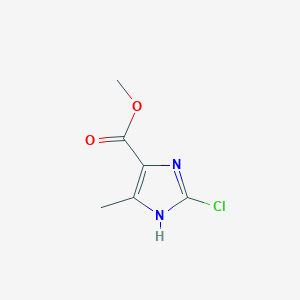
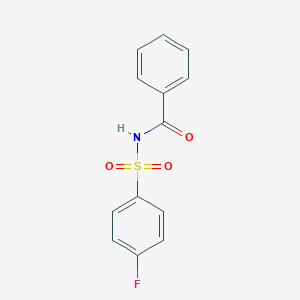
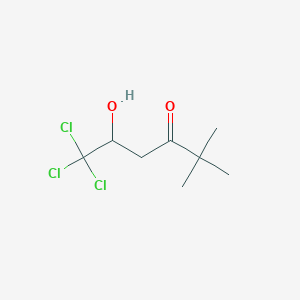
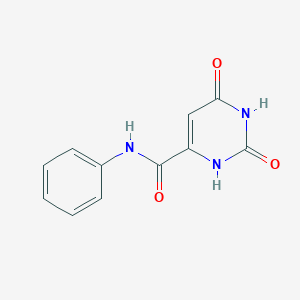
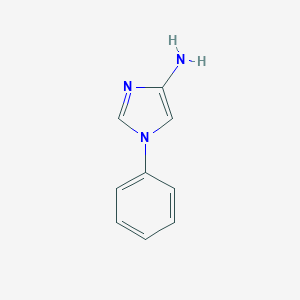
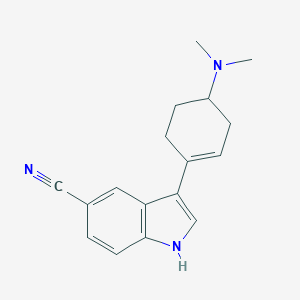
![(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid](/img/structure/B185910.png)
